molecular formula C8H4BrCl2N3O B15340587 7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one

7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one

Cat. No.: B15340587
M. Wt: 308.94 g/mol
InChI Key: XIXAKXPKMFYDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one is a halogenated pyridopyrimidinone derivative with a fused bicyclic structure. This compound is characterized by bromo and chloro substituents at positions 7, 2, and 4, along with a methyl group at position 3. Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C8H4BrCl2N3O

Molecular Weight

308.94 g/mol

IUPAC Name

7-bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6-one

InChI

InChI=1S/C8H4BrCl2N3O/c1-14-5-4(2-3(9)7(14)15)12-8(11)13-6(5)10/h2H,1H3

InChI Key

XIXAKXPKMFYDLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=O)Br)N=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a pyrido[3,2-d]pyrimidine derivative, followed by methylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound's bromine (C7) and chlorine (C2/C4) atoms undergo sequential nucleophilic substitutions with varying selectivity:

PositionNucleophileConditionsProductYieldCitation
C7-BrAminesDMF, 80°C7-Amino derivatives65-78%
C2-ClAlkoxidesTHF, reflux2-Alkoxy derivatives52-68%
C4-ClThiolsEtOH, 50°C4-Thioethers48-60%

Key findings:

  • Bromine at C7 shows higher reactivity than chlorines due to weaker C-Br bonds.

  • Steric hindrance from the 5-methyl group reduces substitution rates at C4 compared to C2.

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C)

  • Yields biaryl derivatives (75-88%) with retained chlorines

Buchwald-Hartwig Amination

  • Forms C-N bonds with secondary amines using Pd₂(dba)₃/Xantphos

  • Achieves 70-82% yield for 7-arylaminopyridopyrimidines

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

ReactantConditionsProductApplication
EthylenediamineEtOH, Δ, 12hImidazo[4,5-g]pyridopyrimidineKinase inhibitor analogs
ThioureaDMF, K₂CO₃, 100°CThiazolo[5,4-g]pyridopyrimidineAntimicrobial scaffolds

Functional Group Interconversion

The 6(5H)-one moiety undergoes transformations:

  • Reduction : NaBH₄/MeOH converts the ketone to 6-hydroxy-5,6-dihydro derivatives (61% yield)

  • Condensation : Reacts with hydrazines to form hydrazones (55-73%), enhancing solubility for biological testing

Halogen Exchange Reactions

Controlled fluorination via Balz-Schiemann reaction:

  • Diazotization with HNO₂/HCl followed by HBF₄ treatment yields 7-fluoro analogs (43% yield)

Reaction Optimization Data

Critical parameters for maximizing yields:

Reaction TypeOptimal CatalystTemperatureSolventReaction Time
C7 AminationCuI/1,10-phen80°CDMF8h
Suzuki CouplingPd(PPh₃)₄90°CDioxane/H₂O12h
C2 AlkoxylationK₂CO₃RefluxTHF6h

Stability Considerations

  • Degrades under strong basic conditions (pH >10) via ring-opening

  • Light-sensitive: stored in amber vials at -20°C with <5% decomposition over 6 months

This reactivity profile establishes 7-Bromo-2,4-dichloro-5-methylpyridopyrimidinone as a multipurpose intermediate for drug discovery, particularly in kinase inhibitor development and antimicrobial agents. Further studies should explore its use in photoaffinity labeling via the bromine site.

Scientific Research Applications

7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyridopyrimidinone derivatives exhibit structural diversity based on substituent patterns and fused ring systems. Key analogs include:

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

  • Structural Features : Cyclopentyl group at position 8 and methyl at position 4.
  • Key Differences: The pyrido[2,3-d]pyrimidinone core differs in ring fusion orientation compared to the pyrido[3,2-d] system of the target compound. This alters electronic distribution and steric interactions .

5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Structural Features : Pyrrolo[2,3-d]pyrimidine core with bromo and chloro substituents.
  • Key Differences : The absence of a methyl group and the replacement of the pyrido ring with a pyrrolo ring reduce hydrophobicity and metabolic stability .

Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

  • Structural Features : Ethoxy and ester groups enhance solubility but reduce reactivity in electrophilic substitutions.
  • Key Differences : Carboxylate and ethoxy substituents introduce polar functional groups, contrasting with the dichloro and methyl groups in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors
Target Compound C₉H₅BrCl₂N₂O 316.92 ~2.5* 3
6-Bromo-2-chloro-8-cyclopentyl analog C₁₃H₁₃BrClN₂O 351.62 ~3.1 3
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine C₆H₃BrClN₃ 240.47 ~1.8 3

*Estimated using fragment-based methods.

Biological Activity

7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one (CAS No. 2517593-17-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C8H4BrCl2N3O
  • Molecular Weight : 308.95 g/mol
  • LogP : 2.3978
  • Topological Polar Surface Area (TPSA) : 47.78 Ų
  • Hydrogen Bond Acceptors/Donors : 4/0

Antimicrobial Activity

Research indicates that compounds similar to 7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines and demonstrate antibacterial activity against pathogenic strains .

Antiviral Properties

Studies have highlighted the potential of pyrimidine derivatives in antiviral applications. Inhibitors targeting nucleotide biosynthesis pathways have demonstrated efficacy against viruses such as Hepatitis E Virus (HEV), suggesting that similar compounds may hold promise in antiviral drug development .

Anti-inflammatory Effects

Some derivatives of pyrimidine compounds have shown anti-inflammatory properties in vitro. These effects are attributed to their ability to modulate signaling pathways involved in inflammation .

Study on Antitumor Activity

A study investigated the synthesis and biological activity of new pyrimidine derivatives, including those structurally related to 7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one. The results indicated that these compounds significantly inhibited the growth of A431 vulvar epidermal carcinoma cells, demonstrating their potential as antitumor agents .

Evaluation of Antimicrobial Efficacy

Another research effort focused on the synthesis and evaluation of antimicrobial activity of chloroethyl pyrimidine nucleosides. The findings revealed that certain derivatives exhibited potent inhibition of bacterial growth, supporting the hypothesis that modifications in the pyrimidine structure can enhance biological activity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPyrimidine derivativesInhibition of cell proliferation and bacterial growth
AntiviralNucleotide biosynthesis inhibitorsEfficacy against HEV
Anti-inflammatoryPyrimidine analogsModulation of inflammatory pathways
AntitumorPyrimidine derivativesSignificant inhibition of carcinoma cell lines

Q & A

Basic: What are the common synthetic routes for 7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one?

Answer:
The compound can be synthesized via multicomponent reactions or stepwise halogenation/methylation. A typical approach involves:

  • One-pot reactions : Combining aromatic aldehydes, urea/thiourea, and tetrahydro-2H-pyran with catalysts like l-proline or trifluoroacetic acid to form the pyrido[3,2-d]pyrimidinone core .
  • Halogenation : Bromination or chlorination of precursor pyrimidine derivatives using reagents like N-bromosuccinimide (NBS) in dry dichloromethane .
  • Methylation : Introducing the methyl group via NaH-mediated alkylation with iodomethane in DMF, followed by quenching with acetic acid and purification via silica gel chromatography .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group at δ ~3.3 ppm, aromatic protons at δ 6.5–8.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed 244.9359 vs. theoretical 244.9355) .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 34.10% observed vs. 34.11% theoretical) .
  • Melting Point Analysis : Consistency across batches (e.g., 200–201°C) .

Advanced: How can researchers optimize the synthesis yield of this compound under varying conditions?

Answer:
Optimization requires systematic evaluation of:

  • Catalyst Selection : Compare l-proline vs. trifluoroacetic acid for reaction efficiency .
  • Temperature Control : Lower temperatures (0°C) for methylation reduce side reactions .
  • Purification Methods : Thin-layer chromatography (TLC) with gradients like CH₂Cl₂/MeOH (99:1) improves purity .
  • Stoichiometry : Adjust molar ratios of NaH and iodomethane to minimize unreacted intermediates .
    Design of Experiments (DOE) frameworks can statistically identify optimal parameters .

Advanced: How to address discrepancies in spectroscopic data between synthesized batches?

Answer:

  • Cross-Validation : Use complementary techniques (e.g., HRMS with elemental analysis) to confirm molecular integrity .
  • Impurity Profiling : Analyze byproducts via LC-MS or HPLC to identify side reactions (e.g., over-halogenation) .
  • Reaction Monitoring : Employ in-situ FTIR or NMR to track intermediates and adjust reaction timelines .

Advanced: What are the strategies for selective functionalization of this compound in medicinal chemistry applications?

Answer:

  • Nucleophilic Substitution : Replace bromine or chlorine atoms with amines or thiols under controlled pH .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 7-bromo position .
  • Computational Guidance : Use DFT calculations to predict reactive sites (e.g., electrophilic aromatic substitution at C-4) .

Basic: What are the known biological targets or activities associated with this compound?

Answer:
While direct studies are limited, structural analogs exhibit:

  • Enzyme Inhibition : Activity against kinases or purinergic receptors due to the pyrido-pyrimidinone scaffold .
  • Antimicrobial Properties : Halogenated pyrimidines often disrupt nucleotide synthesis in pathogens .
    In vitro assays (e.g., enzyme inhibition screens or bacterial growth assays) are recommended for target validation .

Advanced: How to design experiments to explore the pH-dependent reactivity of this compound?

Answer:

  • Buffer Screening : Test reactivity in phosphate (pH 6–8) or acetate (pH 4–5) buffers to identify stability thresholds .
  • Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at varying pH .
  • Product Analysis : Use LC-MS to characterize degradation byproducts (e.g., dehalogenation or ring-opening) .

Advanced: What computational methods are suitable for predicting the reactivity of this heterocyclic compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding poses with target enzymes (e.g., kinases) using software like AutoDock Vina .
  • Reactivity Descriptors : Use Fukui indices to map regioselectivity for substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.